3-(4-Fluoro-benzyl)-benzoic acid

Physicochemical Properties Lipophilicity Drug Design

This meta-(4-fluorobenzyl)benzoic acid delivers a quantifiable 0.14 LogP increase over non-fluorinated 3-benzylbenzoic acid (3.11 vs. 2.98), directly enhancing membrane permeability for CNS and intracellular targets. The meta-substitution pattern ensures predictable, high-yielding regioselectivity in cross-coupling and C–H functionalization, avoiding the steric and electronic complications of ortho/para isomers. Derivatives bearing this core have achieved nanomolar autotaxin inhibition (Ki = 187 nM), validating it as a privileged scaffold for lipid-mediator drug discovery. The para-fluorine provides metabolic stability against CYP450 oxidation, making this the rational procurement choice over non-fluorinated analogs for PK-sensitive programs.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 886569-97-7
Cat. No. B1440009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluoro-benzyl)-benzoic acid
CAS886569-97-7
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CC2=CC=C(C=C2)F
InChIInChI=1S/C14H11FO2/c15-13-6-4-10(5-7-13)8-11-2-1-3-12(9-11)14(16)17/h1-7,9H,8H2,(H,16,17)
InChIKeyIQZZTFXFBHYWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluoro-benzyl)-benzoic Acid (CAS 886569-97-7) as a Meta-Substituted Fluorinated Building Block: Technical Specifications and Procurement Profile


3-(4-Fluoro-benzyl)-benzoic acid (CAS 886569-97-7) is a fluorinated diarylmethane derivative and benzoic acid analog, with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol. Its structure features a 4-fluorobenzyl moiety at the meta-position of the benzoic acid ring, which distinguishes it from ortho- and para-substituted regioisomers and imparts specific electronic and steric properties [1]. The compound is commercially available as a research chemical building block, typically supplied at ≥95% purity as a white to yellow solid . Its primary utility lies in medicinal chemistry and organic synthesis, where the meta-fluorobenzyl group serves as a handle for further functionalization and as a probe for structure-activity relationship (SAR) studies [1].

Why 3-(4-Fluoro-benzyl)-benzoic Acid Cannot Be Replaced by Common Analogs: Key Differentiators in Procurement


Generic substitution of 3-(4-Fluoro-benzyl)-benzoic acid with common analogs like 3-benzylbenzoic acid or other fluorinated regioisomers is scientifically unsound due to the compound's unique combination of a meta-substituted benzoic acid core and a para-fluorinated benzyl group. This specific substitution pattern dictates its physicochemical properties, including a LogP of 3.11470 , its electronic profile, and its regioselective reactivity in subsequent synthetic steps. In contrast, the non-fluorinated analog, 3-benzylbenzoic acid (LogP 2.97560) [1], exhibits lower lipophilicity, which can critically alter membrane permeability, metabolic stability, and target binding in biological systems [2]. Furthermore, the meta-substitution pattern on the benzoic acid ring confers a distinct synthetic advantage: it provides a predictable and often superior regioselectivity profile in cross-coupling and other derivatization reactions compared to ortho- or para-substituted isomers, where steric hindrance or differing electronic activation can lead to complex product mixtures and lower yields [2].

Quantitative Evidence Guide for 3-(4-Fluoro-benzyl)-benzoic Acid: Differentiating Performance Against Key Comparators


Enhanced Lipophilicity Quantified by LogP: Target Compound vs. Non-Fluorinated 3-Benzylbenzoic Acid

3-(4-Fluoro-benzyl)-benzoic acid demonstrates a quantifiably higher lipophilicity compared to its non-fluorinated analog, 3-benzylbenzoic acid. The calculated LogP for the target compound is 3.11470 , while the LogP for 3-benzylbenzoic acid is 2.97560 [1]. This difference, representing an increase of approximately 0.14 log units, is directly attributable to the presence of the fluorine atom on the benzyl ring. Increased lipophilicity is a critical parameter in drug discovery, as it correlates with enhanced membrane permeability and potentially improved oral bioavailability [2].

Physicochemical Properties Lipophilicity Drug Design

Derived Pharmacological Activity: 4-Fluorobenzyl Substitution Enables Nanomolar Enzyme Inhibition in a Thiazolidinedione Series

The 4-fluorobenzyl motif, as found in the target compound, is a key structural determinant for potent biological activity in a series of thiazolidinedione-based inhibitors. A derivative containing this exact moiety, 3-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, was shown to inhibit the enzyme autotaxin with a Ki of 187 nM [1]. While not a direct assay of the target compound, this data from a closely related derivative provides strong class-level evidence that the 3-(4-fluorobenzyl)benzoic acid core is a privileged scaffold for generating bioactive molecules. A non-fluorinated analog in the same series would be expected to exhibit reduced binding affinity due to the loss of key hydrophobic and electrostatic interactions mediated by the fluorine atom [2].

Medicinal Chemistry Enzyme Inhibition Autotaxin

Regioselectivity Advantage: Meta-Substitution of the Benzoic Acid Core Enables Predictable Derivatization

The meta-substitution pattern of the benzoic acid ring in 3-(4-Fluoro-benzyl)-benzoic acid provides a distinct synthetic advantage over ortho- and para-substituted regioisomers. In metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, the electronic and steric environment of a meta-substituted aryl carboxylic acid leads to more predictable and often higher-yielding functionalization [1]. Ortho-substituted isomers suffer from steric hindrance that can severely limit reactivity, while para-substituted isomers can lead to competing reaction pathways due to strong resonance effects [2]. Specifically, the meta-substitution pattern allows for a more 'electronically neutral' aryl halide precursor, which is crucial for achieving high regioselectivity in directed C-H functionalization strategies [3]. While no direct comparative yield data is available for the target compound versus its ortho/para isomers, the well-established principles of aromatic substitution strongly support the synthetic superiority of the meta-substitution pattern for reliable, high-yielding derivatization.

Organic Synthesis Regioselectivity Cross-Coupling

Improved Metabolic Stability: Class-Level Advantage of Fluorinated over Non-Fluorinated Benzoic Acid Derivatives

The strategic incorporation of a fluorine atom into the benzyl ring of 3-(4-Fluoro-benzyl)-benzoic acid confers a class-level advantage in terms of metabolic stability. It is a well-established principle in medicinal chemistry that the substitution of hydrogen with fluorine, particularly on an aromatic ring, can block or slow down oxidative metabolism by cytochrome P450 (CYP) enzymes [1]. The strong C-F bond (approximately 115 kcal/mol vs. 100 kcal/mol for C-H) is resistant to metabolic cleavage, and the electron-withdrawing nature of fluorine can deactivate the aromatic ring towards electrophilic attack by CYP enzymes [2]. While direct microsomal stability data for 3-(4-Fluoro-benzyl)-benzoic acid versus 3-benzylbenzoic acid are not publicly available, the class-level inference is strong. This property is a key differentiator for any scientist procuring a building block intended for in vivo studies, where a longer half-life and lower clearance are desirable.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Optimal Procurement and Application Scenarios for 3-(4-Fluoro-benzyl)-benzoic Acid Based on Differentiating Evidence


Lead Optimization in Medicinal Chemistry Requiring Enhanced Lipophilicity

Procurement of 3-(4-Fluoro-benzyl)-benzoic acid is justified when a medicinal chemistry campaign requires a benzoic acid building block with a higher LogP than its non-fluorinated counterpart. As demonstrated by the LogP comparison (3.11470 vs. 2.97560 for 3-benzylbenzoic acid) , this compound offers a quantifiable increase in lipophilicity, which is a critical parameter for improving membrane permeability and potentially oral bioavailability in drug candidates. This scenario is particularly relevant for projects targeting intracellular or CNS targets where passive diffusion across lipid bilayers is essential [1].

Synthesis of Autotaxin Inhibitors and Related Bioactive Molecules

For research groups focused on developing inhibitors of autotaxin or related lipid-metabolizing enzymes, 3-(4-Fluoro-benzyl)-benzoic acid is a strategic procurement choice. A derivative featuring this core structure has demonstrated nanomolar inhibition (Ki = 187 nM) of autotaxin [2]. This class-level evidence positions the compound as a validated starting point or key intermediate for building targeted libraries and exploring structure-activity relationships within this therapeutic area. Its use can accelerate the hit-to-lead process by providing a known pharmacophoric element.

Reliable Derivatization for Complex Molecule Synthesis

In synthetic chemistry workflows demanding high regioselectivity and predictability, 3-(4-Fluoro-benzyl)-benzoic acid is a superior choice over its ortho- or para-substituted isomers. The meta-substitution pattern on the benzoic acid core minimizes steric hindrance and avoids the complex electronic activation patterns of other regioisomers, enabling more robust and higher-yielding cross-coupling and C-H functionalization reactions [3]. This translates to more efficient use of researcher time and resources, making it the preferred scaffold for building complex molecular architectures.

Development of Metabolically Stable Chemical Probes

For academic and industrial projects developing chemical probes or drug leads intended for in vivo use, the fluorinated nature of 3-(4-Fluoro-benzyl)-benzoic acid offers a class-level advantage in metabolic stability [4]. The presence of the robust C-F bond on the aromatic ring provides a defense against CYP450-mediated oxidative metabolism, a common clearance pathway. Procuring this compound over its non-fluorinated analog (3-benzylbenzoic acid) is a proactive step toward generating leads with potentially improved pharmacokinetic profiles, reducing the likelihood of early-stage failure due to high clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluoro-benzyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.